molecular formula C17H14ClN5O2S B4631538 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea

Cat. No. B4631538
M. Wt: 387.8 g/mol
InChI Key: BHRIIXJCTLHRGY-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds known for their wide range of applications in medicinal chemistry, agriculture, and materials science. They exhibit a variety of biological activities and are used as key intermediates in the synthesis of heterocyclic compounds.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amines with isothiocyanates or thiourea with acyl chlorides. A one-pot synthesis approach is sometimes employed for efficiency, as seen in the preparation of novel thiourea derivatives containing pyrazole rings, which are prepared in good yields via reactions involving acylisothiocyanates and amino-substituted pyrazoles (Zhang et al., 2011).

Molecular Structure Analysis

Crystallographic studies of thiourea derivatives reveal diverse molecular geometries and intermolecular interactions. For instance, the crystal structure of a thiourea compound was characterized, showing typical bond lengths and angles with the thiourea unit making specific dihedral angles with adjacent groups, demonstrating the structural versatility of these compounds (Yusof et al., 2006).

Chemical Reactions and Properties

Thioureas participate in various chemical reactions, including cyclization and rearrangement processes, which can be leveraged to synthesize a range of heterocyclic compounds. Their reactivity is influenced by the presence of substituents on the thiourea moiety, as seen in studies involving ring-opening reactions and the synthesis of indole derivatives (Androsov & Neckers, 2007).

Scientific Research Applications

DNA-Binding Studies and Biological Activities

Thiourea derivatives, including nitrosubstituted acyl thioureas, have been synthesized and characterized, showing significant interactions with DNA, which might indicate potential anti-cancer properties. These compounds demonstrated various biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal effects against several strains and cancer cell lines. The study of DNA-binding affinities provides insight into their mechanism of action, highlighting their potential in cancer research (Tahir et al., 2015).

Anticancer Evaluation of Pyrazole Derivatives

Pyrazole derivatives have been identified as potential cell cycle inhibitors, with some compounds showing the ability to induce apoptosis and necrosis in human cancer cells. Their impact on cell cycle regulation and gene expression related to apoptosis, cell cycle, and xenobiotic metabolism suggests their utility in developing anticancer therapies (Nițulescu et al., 2015).

Synthesis and Apoptotic Activity in Cancer Cell Lines

Research on new pyrazole thiourea derivatives has shown promising apoptotic effects in human cancer cells. These compounds influenced the expression of tumor necrosis factor receptors and modulated levels of apoptosis-regulatory proteins, indicating their potential as anticancer drugs (Nițulescu et al., 2015).

Enantioselective Hydrogenation of α,β-Unsaturated N-Acylpyrazoles

The enantioselective hydrogenation of α,β-unsaturated N-acylpyrazoles catalyzed by rhodium/bisphosphine-thiourea has been developed, achieving high yields and excellent enantioselectivities. This process underscores the role of pyrazole moieties in providing hydrogen bond acceptor sites, which is crucial for high reactivity and selectivity, opening avenues for asymmetric synthesis applications (Li et al., 2016).

Antimicrobial and Antitumor Agents

Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities. Their synthesis and characterization led to the identification of compounds with significant anticancer effects against hepatocellular carcinoma cell lines, highlighting the therapeutic potential of these novel molecules (Gomha et al., 2016).

properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2S/c18-15-4-2-1-3-12(15)11-22-10-9-16(21-22)20-17(26)19-13-5-7-14(8-6-13)23(24)25/h1-10H,11H2,(H2,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRIIXJCTLHRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-nitrophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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